Methyl 4-(3-chlorophenyl)-4-oxobutanoate
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Overview
Description
Methyl 4-(3-chlorophenyl)-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a 4-oxobutyrate backbone, with a 3-chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-chlorophenyl)-4-oxobutanoate typically involves the esterification of 4-(3-chlorophenyl)-4-oxobutyric acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
4-(3-chlorophenyl)-4-oxobutyric acid+methanolacid catalystMethyl 4-(3-chlorophenyl)-4-oxobutyrate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification reaction while minimizing the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-chlorophenyl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: 4-(3-chlorophenyl)-4-oxobutyric acid.
Reduction: Methyl 4-(3-chlorophenyl)-4-hydroxybutyrate.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(3-chlorophenyl)-4-oxobutanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(3-chlorophenyl)-4-oxobutanoate depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific receptors. The molecular targets and pathways involved can vary, but typically involve the modulation of biochemical processes through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-chlorophenyl)-4-oxobutyrate
- Methyl 4-(2-chlorophenyl)-4-oxobutyrate
- Ethyl 4-(3-chlorophenyl)-4-oxobutyrate
Uniqueness
Methyl 4-(3-chlorophenyl)-4-oxobutanoate is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs.
Properties
IUPAC Name |
methyl 4-(3-chlorophenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-15-11(14)6-5-10(13)8-3-2-4-9(12)7-8/h2-4,7H,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPDGVYJSBNWSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)C1=CC(=CC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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